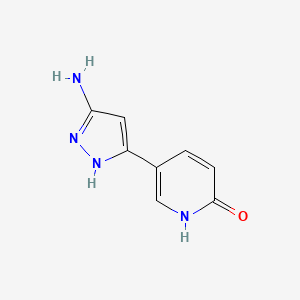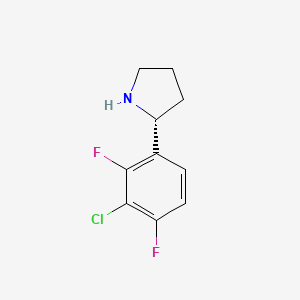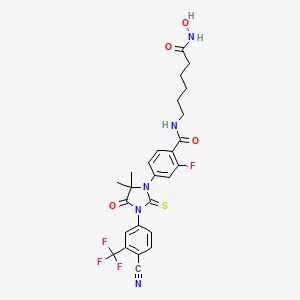
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide is a complex organic compound with a unique structure that includes cyano, trifluoromethyl, and thioxoimidazolidinone groups
准备方法
The synthesis of 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Cyclization Reactions: The formation of the thioxoimidazolidinone ring is achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the cyano and trifluoromethyl groups is typically done through substitution reactions using suitable reagents.
Coupling Reactions: The final step often involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Coupling: Coupling reactions can be used to form larger molecules by joining two or more smaller molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
When compared to similar compounds, 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-Cyano-3-(trifluoromethyl)phenyl isothiocyanate: Known for its use in synthesizing thioxoimidazolidinones.
N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: Used in various chemical and biological applications.
These compounds share some structural similarities but differ in their specific functional groups and applications.
属性
分子式 |
C26H25F4N5O4S |
|---|---|
分子量 |
579.6 g/mol |
IUPAC 名称 |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-[6-(hydroxyamino)-6-oxohexyl]benzamide |
InChI |
InChI=1S/C26H25F4N5O4S/c1-25(2)23(38)34(16-8-7-15(14-31)19(12-16)26(28,29)30)24(40)35(25)17-9-10-18(20(27)13-17)22(37)32-11-5-3-4-6-21(36)33-39/h7-10,12-13,39H,3-6,11H2,1-2H3,(H,32,37)(H,33,36) |
InChI 键 |
IXWJWUHPBOISOI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NCCCCCC(=O)NO)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13334545.png)
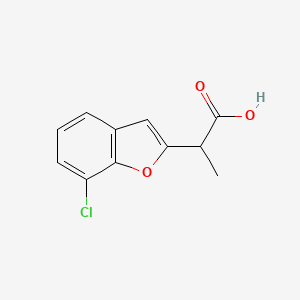
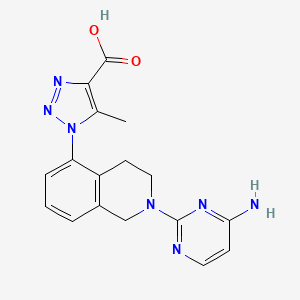
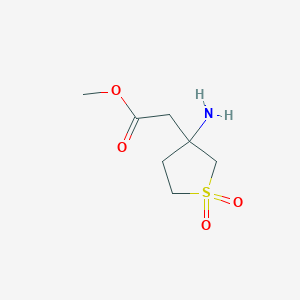
![2-Bromo-7-(3-chloro-5-fluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13334587.png)
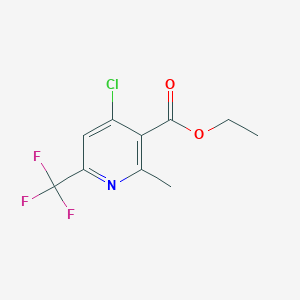
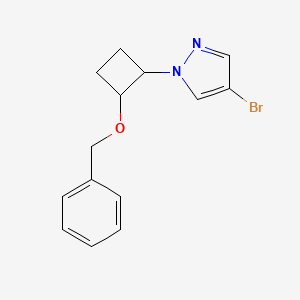
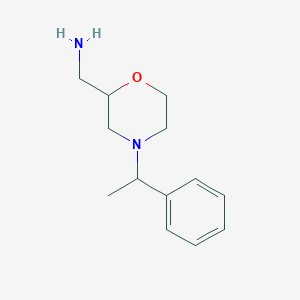
![(2-Ethylbutyl)[(3-methylphenyl)methyl]amine](/img/structure/B13334605.png)
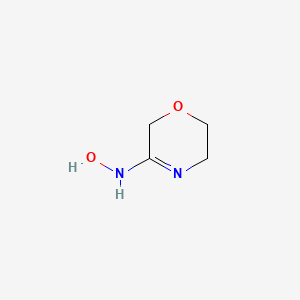
![1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13334613.png)
